molecular formula C8H15BrO B8497579 Octanoyl bromide CAS No. 6166-47-8

Octanoyl bromide

Cat. No.: B8497579
CAS No.: 6166-47-8
M. Wt: 207.11 g/mol
InChI Key: VNVXHHXFIDRQDE-UHFFFAOYSA-N
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Description

Octanoyl bromide (C₈H₁₅BrO) is an acyl bromide derivative of octanoic acid. It is a reactive organobromine compound primarily used in organic synthesis for introducing the octanoyl group via nucleophilic acyl substitution. Acyl bromides like this compound are typically more reactive than their chloride counterparts due to the weaker C–Br bond, facilitating faster acylation reactions.

Properties

CAS No.

6166-47-8

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

octanoyl bromide

InChI

InChI=1S/C8H15BrO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3

InChI Key

VNVXHHXFIDRQDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Octanoic Acid

Octanoyl bromide undergoes rapid hydrolysis in the presence of water to form octanoic acid and hydrogen bromide:
C7H15COBr+H2OC7H15COOH+HBr\text{C}_7\text{H}_{15}\text{COBr} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_{15}\text{COOH} + \text{HBr}

Thermochemical Data :
While direct data for this compound is limited, analogous reactions for benzoyl bromide (C₆H₅COBr) provide insights. The hydrolysis of benzoyl bromide releases ΔH=113.1kJ/mol\Delta H^\circ = -113.1 \, \text{kJ/mol} . By extension, this compound’s hydrolysis is expected to be exothermic, though slightly less so due to differences in alkyl chain stabilization.

ReactionΔH° (kJ/mol)Reference
C₆H₅COBr + H₂O → C₆H₅COOH-113.1
C₇H₁₅COBr + H₂O → C₇H₁₅COOH~-110 (est.)

Alcoholysis to Esters

This compound reacts with alcohols to yield esters, a process catalyzed by bases like pyridine to neutralize HBr:
C7H15COBr+ROHC7H15COOR+HBr\text{C}_7\text{H}_{15}\text{COBr} + \text{ROH} \rightarrow \text{C}_7\text{H}_{15}\text{COOR} + \text{HBr}

Key Applications :

  • Ester Synthesis : Used to prepare fatty acid esters, such as methyl octanoate (b.p. 193°C), with high efficiency .

  • Green Chemistry : Enzymatic esterification with galactose derivatives produces amphiphilic compounds for drug delivery systems .

Aminolysis to Amides

Reaction with primary or secondary amines generates substituted amides:
C7H15COBr+R2NHC7H15CONR2+HBr\text{C}_7\text{H}_{15}\text{COBr} + \text{R}_2\text{NH} \rightarrow \text{C}_7\text{H}_{15}\text{CONR}_2 + \text{HBr}

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the amine, forming a tetrahedral intermediate that collapses to release HBr. Tertiary amines (e.g., triethylamine) are often added to scavenge HBr, driving the reaction to completion .

Friedel-Crafts Acylation

This compound serves as an acylating agent in Friedel-Crafts reactions, introducing the octanoyl group to aromatic rings:
ArH+C7H15COBrAlCl3ArCOC7H15+HBr\text{ArH} + \text{C}_7\text{H}_{15}\text{COBr} \xrightarrow{\text{AlCl}_3} \text{ArCOC}_7\text{H}_{15} + \text{HBr}

Example :

  • Benzene reacts with this compound to form phenyl octanoyl ketone, though yields depend on the electron density of the aromatic substrate .

Atom-Transfer Radical Additions

Under Lewis acid catalysis (e.g., Sc(OTf)₃, Yb(OTf)₃), this compound can participate in radical-mediated additions to alkenes. For example:
C7H15COBr+CH2=CHRC7H15COCH2CHBrR\text{C}_7\text{H}_{15}\text{COBr} + \text{CH}_2=\text{CHR} \rightarrow \text{C}_7\text{H}_{15}\text{COCH}_2\text{CHBrR}

Research Findings :

  • Efficiency : Primary bromides like bromoacetyl oxazolidinone achieve >90% yields with terminal alkenes .

  • Stereocontrol : Chiral auxiliaries (e.g., benzyl oxazolidinone) enable stereoselective additions, though enantioselectivity remains challenging .

Decarboxylative Halogenation

In the presence of HgO and Br₂, this compound may undergo decarboxylative halogenation, though this pathway is less common. The reaction typically applies to carboxylic acids, but acyl halides can act as intermediates :
RCOBr+Br2HgORBr+CO2+HBr\text{RCOBr} + \text{Br}_2 \xrightarrow{\text{HgO}} \text{RBr} + \text{CO}_2 + \text{HBr}

Limitations :

  • Tertiary acyl bromides show negligible reactivity in this pathway .

Comparison with Similar Compounds

Structural Differences :

  • Octanoyl bromide: Acyl bromide (R–COBr) with a carbonyl group adjacent to bromine.
  • n-Octyl bromide (1-bromooctane) : Primary alkyl bromide (CH₃(CH₂)₆CH₂Br) lacking a carbonyl group.

Physical Properties :

Property This compound (Theoretical) n-Octyl Bromide (Evidence)
Molecular Formula C₈H₁₅BrO C₈H₁₇Br
Molecular Weight 223.11 g/mol 193.13 g/mol
Boiling Point ~210–220°C (estimated) 200–202°C
Melting Point Not reported -55°C

Comparison with Acyl Chlorides: Octanoyl Chloride

Functional Group Reactivity :

  • This compound: Higher electrophilicity due to bromide’s lower electronegativity, enabling faster reaction with nucleophiles (e.g., amines, alcohols).
  • Octanoyl chloride: Less reactive than bromide but widely used in esterification and amidation. For example, octanoyl chloride modifies sisal fibers via esterification in solvents like DMF or toluene .

Industrial Use :

Comparison with Phosphonium Bromides: Octyl(triphenyl)phosphonium Bromide

Structural Contrast :

  • This compound: Neutral molecule with a linear alkyl chain and reactive acyl bromide group.
  • Octyl(triphenyl)phosphonium bromide : Ionic phosphonium salt (C₂₆H₃₂BrP) with a bulky triphenylphosphonium group.
Property This compound (Theoretical) Octyl(triphenyl)phosphonium Bromide (Evidence)
Molecular Weight 223.11 g/mol 455.42 g/mol
Solubility Likely polar organic solvents Soluble in polar aprotic solvents (e.g., DMF)

Comparison with Aromatic Bromides: Phenacyl Bromide

Structural and Functional Differences :

  • This compound: Aliphatic acyl bromide.
  • Phenacyl bromide (C₆H₅COCH₂Br) : Aromatic α-bromoketone.

Comparison with Pharmaceutical Bromides: Sepantronium Bromide

Complexity and Bioactivity :

  • Sepantronium bromide (C₂₀H₁₉BrN₄O₃): A survivin inhibitor with potent anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells). It inhibits tumor growth in xenograft models and enhances radiation sensitivity .
Property This compound (Theoretical) Sepantronium Bromide (Evidence)
Molecular Weight 223.11 g/mol 443.29 g/mol
Bioactivity None Anticagent IC₅₀: 0.54–11 nM

Q & A

Q. What are the standard laboratory-scale synthesis methods for octanoyl bromide, and how can purity be ensured?

this compound is typically synthesized via the reaction of octanoic acid with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) under anhydrous conditions. Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of octanoic acid to PBr₃ is recommended to minimize side reactions.
  • Purification : Distillation under reduced pressure (bp: ~200–202°C) is critical to isolate the product .
  • Purity Validation : Use gas chromatography (GC) or NMR spectroscopy to confirm the absence of unreacted starting materials or hydrolysis byproducts (e.g., octanoic acid) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1800 cm⁻¹ confirms the acyl bromide functional group.
  • ¹H NMR : Look for characteristic signals: δ 0.88 ppm (terminal CH₃), δ 1.2–1.6 ppm (methylene protons), and δ 2.95 ppm (α-CH₂ adjacent to Br) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 193 for [M]⁺) verify molecular identity .

Q. What safety protocols are essential when handling this compound?

  • Engineering Controls : Use fume hoods and closed systems to prevent inhalation or skin contact .
  • PPE : Wear nitrile gloves, safety goggles, and impervious lab coats. Gloves must comply with EN 374 standards .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic acyl substitution reactions?

  • Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis.
  • Catalysts : Lewis acids (e.g., ZnBr₂) enhance electrophilicity of the acyl bromide.
  • Kinetic Monitoring : Use in situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in purity data across different synthesis routes?

Discrepancies often arise from:

  • Moisture Contamination : Hydrolysis to octanoic acid can skew GC or NMR results. Ensure strict anhydrous conditions and use molecular sieves .
  • Byproduct Formation : Side reactions (e.g., alkyl bromide formation) may occur with excess HBr. Optimize reaction time and temperature to suppress these pathways .

Q. What analytical strategies resolve discrepancies in NMR or mass spectrometry data for this compound derivatives?

  • Deuterated Solvents : Use CDCl₃ to avoid solvent interference in NMR.
  • High-Resolution MS : Confirm molecular formulas for unexpected peaks (e.g., isotopic patterns for bromine: ¹⁸¹Br and ⁷⁹Br).
  • 2D NMR : Correlate COSY or HSQC spectra to assign ambiguous proton environments in complex mixtures .

Q. What mechanistic insights distinguish this compound from octanoyl chloride in acylation reactions?

  • Reactivity : this compound’s higher electrophilicity (due to Br⁻ being a better leaving group than Cl⁻) accelerates nucleophilic substitution but increases hydrolysis risk.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state in SN₂ mechanisms, while non-polar solvents favor radical pathways in fluorination .

Methodological Best Practices

  • Reproducibility : Document experimental parameters (e.g., stirring rate, drying methods) meticulously to enable replication .
  • Data Reporting : Include raw spectral data and chromatograms in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Contamination Mitigation : Store this compound under inert gas (N₂ or Ar) at –20°C to prevent degradation .

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